Cas no 890098-58-5 (2-Acetoxy-4'-pentyloxybenzophenone)

2-Acetoxy-4'-pentyloxybenzophenone is a benzophenone derivative characterized by its acetoxy and pentyloxy functional groups. This compound is primarily utilized in organic synthesis and photochemical applications due to its ability to act as a photosensitizer or UV absorber. Its molecular structure, featuring both electron-donating (pentyloxy) and electron-withdrawing (acetoxy) substituents, enhances its reactivity in light-mediated processes. The compound exhibits stability under controlled conditions, making it suitable for research and industrial applications requiring precise photochemical control. Its solubility in common organic solvents further facilitates its use in synthetic workflows. Potential applications include polymer stabilization, specialty chemical synthesis, and advanced material development.
2-Acetoxy-4'-pentyloxybenzophenone structure
890098-58-5 structure
商品名:2-Acetoxy-4'-pentyloxybenzophenone
CAS番号:890098-58-5
MF:C20H22O4
メガワット:326.38600
CID:993528
PubChem ID:24722895

2-Acetoxy-4'-pentyloxybenzophenone 化学的及び物理的性質

名前と識別子

    • [2-(4-pentoxybenzoyl)phenyl] acetate
    • 2-ACETOXY-4'-PENTYLOXYBENZOPHENONE
    • 890098-58-5
    • DTXSID50641588
    • AKOS016018157
    • MFCD07698836
    • 2-[4-(PENTYLOXY)BENZOYL]PHENYL ACETATE
    • 2-Acetoxy-4'-pentyloxybenzophenone
    • MDL: MFCD07698836
    • インチ: InChI=1S/C20H22O4/c1-3-4-7-14-23-17-12-10-16(11-13-17)20(22)18-8-5-6-9-19(18)24-15(2)21/h5-6,8-13H,3-4,7,14H2,1-2H3
    • InChIKey: VMXPJZZJCDKLGE-UHFFFAOYSA-N
    • ほほえんだ: CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C

計算された属性

  • せいみつぶんしりょう: 326.15200
  • どういたいしつりょう: 326.15180918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 9
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • PSA: 52.60000
  • LogP: 4.41190

2-Acetoxy-4'-pentyloxybenzophenone セキュリティ情報

2-Acetoxy-4'-pentyloxybenzophenone 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

2-Acetoxy-4'-pentyloxybenzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
201734-1g
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5 >90%
1g
£340.00 2022-03-01
A2B Chem LLC
AB91781-2g
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5 >90%
2g
$737.00 2024-04-19
A2B Chem LLC
AB91781-5g
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5 >90%
5g
$1288.00 2024-04-19
Fluorochem
201734-5g
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5 >90%
5g
£1120.00 2022-03-01
Fluorochem
201734-2g
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5 >90%
2g
£624.00 2022-03-01
TRC
A087845-500mg
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5
500mg
$ 480.00 2022-06-08
TRC
A087845-250mg
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5
250mg
$ 290.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1781178-1g
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5 98%
1g
¥11345.00 2024-04-26
A2B Chem LLC
AB91781-1g
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5 >90%
1g
$423.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1781178-5g
2-Acetoxy-4'-pentyloxybenzophenone
890098-58-5 98%
5g
¥34496.00 2024-04-26

2-Acetoxy-4'-pentyloxybenzophenone 関連文献

2-Acetoxy-4'-pentyloxybenzophenoneに関する追加情報

2-Acetoxy-4'-Pentyloxybenzophenone: A Comprehensive Overview

2-Acetoxy-4'-Pentyloxybenzophenone (CAS No. 890098-58-5) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceuticals, and advanced chemical synthesis. This compound, characterized by its unique molecular structure, has been the subject of extensive research due to its versatile applications and potential in various industrial and academic domains.

The molecular structure of 2-Acetoxy-4'-Pentyloxybenzophenone is defined by its benzophenone backbone, which serves as a platform for functionalization. The presence of an acetoxy group at the 2-position and a pentyloxy group at the 4' position introduces significant electronic and steric effects, making this compound highly reactive under specific conditions. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, such as high-performance polymers and optoelectronic devices.

One of the most notable applications of 2-Acetoxy-4'-Pentyloxybenzophenone is in the field of polymer chemistry. Researchers have demonstrated that this compound can be used as a building block for the synthesis of polymeric materials with tailored properties. For instance, its ability to undergo controlled polymerization under UV light has been exploited to create stimuli-responsive polymers, which find applications in drug delivery systems and smart materials.

In addition to its role in polymer synthesis, 2-Acetoxy-4'-Pentyloxybenzophenone has also been investigated for its potential in photovoltaic applications. Recent studies have shown that this compound can act as an electron transport layer in organic solar cells, significantly improving their efficiency and stability. The unique electronic properties of this compound make it an ideal candidate for enhancing charge separation and recombination processes in photovoltaic devices.

The synthesis of 2-Acetoxy-4'-Pentyloxybenzophenone involves a multi-step process that requires precise control over reaction conditions. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. For example, a recent study reported the use of a palladium-catalyzed coupling reaction to construct the benzophenone backbone, followed by selective acetylation and pentylation steps to introduce the functional groups.

Despite its numerous advantages, the use of 2-Acetoxy-4'-Pentyloxybenzophenone is not without challenges. One major concern is its stability under certain environmental conditions, which can affect its performance in practical applications. To address this issue, ongoing research is focused on modifying the molecular structure to enhance stability while retaining its desirable properties.

In conclusion, 2-Acetoxy-4'-Pentyloxybenzophenone (CAS No. 890098-58-5) is a versatile compound with a wide range of applications in modern chemistry and materials science. Its unique molecular structure and functional groups make it an invaluable tool for researchers seeking to develop advanced materials with tailored properties. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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